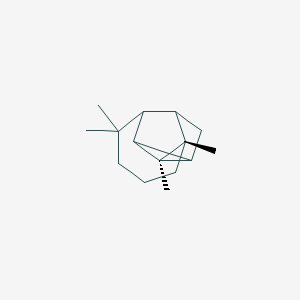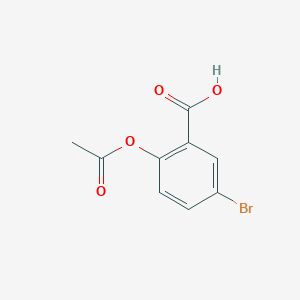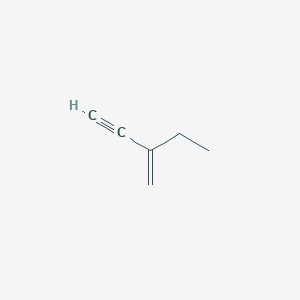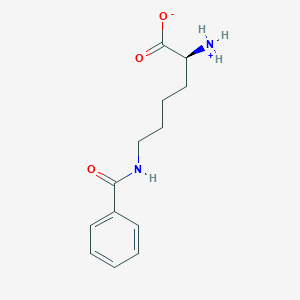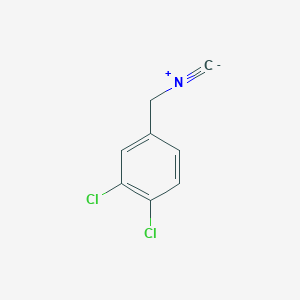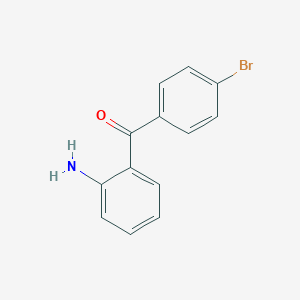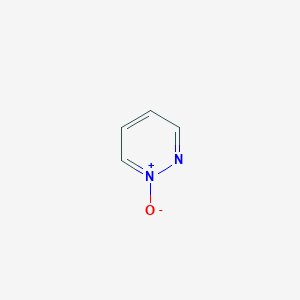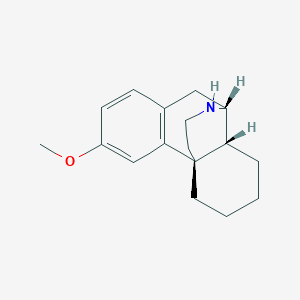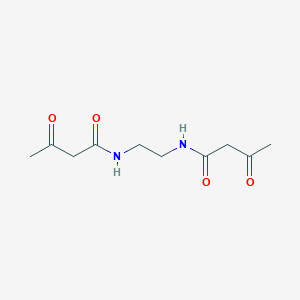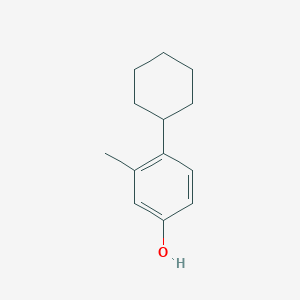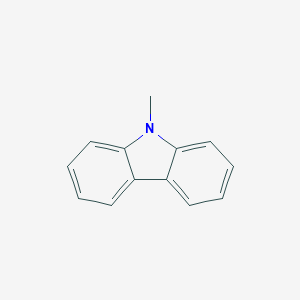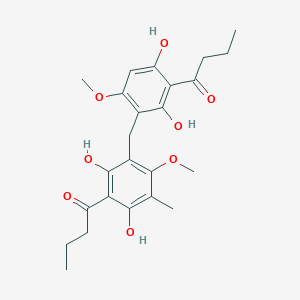
Phloraspidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) is a complex organic compound known for its unique structure and properties. This compound is found naturally in certain plants, such as Dryopteris dilatata and Dryopteris hawaiiensis. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) typically involves the reaction of zinc cyanide with 4,6-dihydroxy-2-methoxy-3-methylisobutyrophenone in the presence of aluminum chloride. This reaction follows the Gattermann–Adams reaction mechanism and yields the desired compound with a moderate yield of 54% . The reaction conditions include maintaining a controlled temperature and using specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include aluminum chloride, zinc cyanide, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the reagents used.
Scientific Research Applications
Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential biological activities, including antitumor and antischistosomal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) involves its interaction with specific molecular targets and pathways. The compound’s biological activities are thought to be mediated through its ability to interact with enzymes and receptors, leading to various cellular responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) include other aromatic polyketones and hydroxyketones, such as:
- 2,4,6-Trihydroxy-5-(2-methyl-1-oxopropyl)-1,3-benzenedicarboxaldehyde
- 1-(2-Acetyl-6-hydroxyphenyl)-2-methyl-1-propanone
- 2,6-Dihydroxy-4-methoxy-5-methyl-3-(2-methyl-1-oxopropyl)benzaldehyde
Uniqueness
What sets Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) apart from similar compounds is its unique methylenebis structure, which contributes to its distinct chemical and biological properties. This structural feature may enhance its reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
1509-10-0 |
|---|---|
Molecular Formula |
C24H30O8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxyphenyl]butan-1-one |
InChI |
InChI=1S/C24H30O8/c1-6-8-15(25)19-17(27)11-18(31-4)13(22(19)29)10-14-23(30)20(16(26)9-7-2)21(28)12(3)24(14)32-5/h11,27-30H,6-10H2,1-5H3 |
InChI Key |
ABJZJBCLEZJOTC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O |
Key on ui other cas no. |
1509-10-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


